molecular formula C19H19ClN2O2 B4670783 N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide

N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B4670783
M. Wt: 342.8 g/mol
InChI Key: MZMYSVYROXVAJP-UHFFFAOYSA-N
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Description

“N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide” is a synthetic compound . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . The compound has a linear formula of C11H13ClN2O .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide” consists of a benzamide group attached to a piperidine ring via a carbonyl group . The compound has a molecular weight of 342.819 Da .


Chemical Reactions Analysis

Piperidine derivatives, such as “N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide”, are important synthetic fragments for designing drugs . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The compound “N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide” has a molecular formula of C19H19ClN2O2 and an average mass of 342.819 Da . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the sources.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as crucial building blocks for constructing pharmaceutical compounds. Researchers have extensively explored their synthesis methods and functionalization. The piperidine cycle appears in more than twenty classes of pharmaceuticals, making it a fundamental structural motif . Scientists continue to develop efficient and cost-effective strategies for synthesizing substituted piperidines, which are essential for drug discovery.

Anticancer Activity

Innovative piperidine derivatives have been investigated for their anticancer potential. For instance, Xin et al. synthesized 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazoles and evaluated their activity against cancer cell lines. Compound 7 (Fig. 15) exhibited significant potency against SGC-7901 and MGC-803 cell lines .

Anti-Tubercular Agents

Researchers have designed and synthesized piperidine-based compounds with potent anti-tubercular activity. Notably, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide demonstrated four times higher activity than the standard drug PZA (MIC ≤ 2 μg L−1) .

Multicomponent Reactions

Efficient multicomponent reactions leading to piperidine derivatives have been investigated. These synthetic approaches allow the rapid assembly of complex molecules, providing valuable substrates for drug discovery.

Nikita A. Frolov and Anatoly N. Vereshchagin. “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.” Int. J. Mol. Sci. 2023, 24 (3), 2937. Read more Xin et al. “Seeking potent anti-tubercular agents: design and synthesis of 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazoles.” J. Pharm. Anal. 2021, 11(6), 671-679. Read more “Seeking potent anti-tubercular agents: design and synthesis of 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazoles.” RSC Adv. 2020, 10, 19802-19809. Read more

Mechanism of Action

While the specific mechanism of action for “N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide” is not mentioned in the sources, similar compounds have been evaluated for anti-inflammatory activity . They showed inhibition of COX-1 and COX-2 enzymes, which are key in the inflammatory response .

Future Directions

Piperidine derivatives are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research into compounds like “N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide” is likely to continue, with a focus on their synthesis, functionalization, and pharmacological application .

properties

IUPAC Name

N-[2-chloro-5-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-16-10-9-15(19(24)22-11-5-2-6-12-22)13-17(16)21-18(23)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMYSVYROXVAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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